molecular formula C7H12F3N B12355810 2-Methyl-4-(trifluoromethyl)piperidine

2-Methyl-4-(trifluoromethyl)piperidine

Cat. No.: B12355810
M. Wt: 167.17 g/mol
InChI Key: YVFSMKDGJYMMJC-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydrogenation reduction of 4-(trifluoromethyl)pyridine, followed by distillation and concentration of the reaction mixture . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production methods for 2-Methyl-4-(trifluoromethyl)piperidine often involve large-scale hydrogenation processes, where 4-(trifluoromethyl)pyridine is reduced under controlled conditions to yield the desired piperidine derivative. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions typically involve the conversion of the trifluoromethyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted piperidines, such as 4-(trifluoromethyl)piperidine and 3-(trifluoromethyl)piperidine . These compounds share similar structural features but differ in the position of the trifluoromethyl group.

Uniqueness

2-Methyl-4-(trifluoromethyl)piperidine is unique due to the presence of both a methyl and a trifluoromethyl group on the piperidine ring. This combination of substituents imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H12F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h5-6,11H,2-4H2,1H3

InChI Key

YVFSMKDGJYMMJC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)C(F)(F)F

Origin of Product

United States

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